Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide
Overview
Description
Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide typically involves the cyclization of 2,3-disubstituted thiophenes containing a sulfur function (such as SH, SMe, or SCN) and a carbonyl group (such as CHO or Ac). For example, an (E)-methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime can be cyclized in hot diethylene glycol or acetic acid to yield the desired isothiazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of inert solvents and specific reagents such as chloramine can facilitate the formation of the isothiazole ring .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]isothiazoles: These compounds have a similar fused ring system but differ in the position of the sulfur and nitrogen atoms.
1,2-Benzisothiazoles: These compounds contain a benzene ring fused to an isothiazole ring and exhibit different chemical and biological properties.
Uniqueness
Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse reactivity and biological activities.
Biological Activity
Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide (CAS Number: 94040-09-2), is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies to provide a comprehensive overview of its properties and applications.
Chemical Structure and Properties
This compound features a unique fused ring system comprising sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 203.24 g/mol. The compound is characterized by:
- Fused ring structure: Combines thieno and isothiazole moieties.
- Functional groups: Contains a methyl group at the 2-position and two oxygen atoms in the form of dioxides.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, certain analogs demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antimicrobial Activity: The compound has been reported to possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial cell membranes and inhibit growth.
- Anti-inflammatory Effects: Similar compounds within the thieno[2,3-d]isothiazole family have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. Common synthetic routes include:
- Cyclization of Thiophenes: Utilizing 2,3-disubstituted thiophenes with sulfur functions and carbonyl groups under controlled conditions to yield the desired isothiazole structure. For example, an (E)-methyl (2-methylthio-3-thienyl) O-p-nitrobenzoylketoxime can be cyclized using hot diethylene glycol or acetic acid .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of various thieno[2,3-d]isothiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the compound's structure enhanced its potency against breast and colon cancer cells. The mechanism involved the inhibition of key signaling pathways related to cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of thieno[2,3-d]isothiazol-3(2H)-one derivatives against Gram-positive and Gram-negative bacteria. The compounds showed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that these derivatives could serve as lead compounds for developing new antimicrobial agents.
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key properties:
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|---|
This compound | C₆H₅N₂O₃S₂ | Yes | Yes | Yes |
Thieno[3,2-d]isothiazole | C₆H₄N₂OS | Moderate | Yes | Moderate |
Isothiazolinones | Varies | Low to Moderate | High | Yes |
Properties
IUPAC Name |
2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S2/c1-7-6(8)5-4(2-3-11-5)12(7,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLGNGMRNSJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434878 | |
Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94040-09-2 | |
Record name | 2-Methylthieno(2,3-d)isothiazol-3(2H)-one 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094040092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTHIENO(2,3-D)ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3SC6ZD4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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